molecular formula C8H10ClN3 B2771836 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine CAS No. 1882068-21-4

5-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Cat. No. B2771836
M. Wt: 183.64
InChI Key: DWCKTRAPXPHQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(pyrrolidin-1-yl)pyrimidine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity .


Synthesis Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine is characterized by a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines include reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine . This reaction is facilitated by the presence of trifluoroacetic acid .

Scientific Research Applications

Antiviral Activity

5-Chloro-2-(pyrrolidin-1-yl)pyrimidine derivatives have been explored for their antiviral properties. Studies demonstrate the potential of C-5 substituted analogues as biologically active agents against various RNA and DNA viruses. The structural modification at the C-5 position is significant in enhancing antiviral activity (Bergstrom et al., 1984).

Chemical Synthesis and Analysis

Research in chemical synthesis has led to the development of novel compounds utilizing 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine. This includes the creation of di- and tricationic pyridinium substituted pyrimidines, highlighting the compound's versatility in creating complex structures (Venkatachalam et al., 2002).

Application in Organic Light-Emitting Diodes (OLEDs)

The compound is used in synthesizing heteroleptic Ir(III) metal complexes for OLED applications. The synthesis involves pyrimidine chelates, leading to the creation of high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).

Pharmacological Research

In pharmacological research, derivatives of 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine have been evaluated as sigma-1 receptor antagonists, showing potential in treating neuropathic pain (Lan et al., 2014).

Crystallography and Molecular Recognition

Studies in crystallography using derivatives of 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine provide insights into molecular recognition processes involving hydrogen bonding, crucial for targeted drug action (Rajam et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, 2-(Pyrrolidin-1-yl)pyrimidine, suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . It’s also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Future research could focus on expanding the applicability of the reaction used in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines, and opening new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines . Additionally, cyclin-dependent kinases (CDKs) are promising therapeutic targets for cancer therapy, and efforts are being made toward the discovery of a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as dual CDK6 and 9 inhibitors .

properties

IUPAC Name

5-chloro-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCKTRAPXPHQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Citations

For This Compound
1
Citations
EV Blyumin, H Neunhoeffer… - Synthetic …, 2007 - Taylor & Francis
A facile synthetic approach to 2‐amino‐5‐halogen‐pyrimidine‐4‐carboxylic acids from 5‐halogen‐2‐methylsulfonylpyrimidine‐4‐carboxylic acid by nucleophilic displacement of the …
Number of citations: 1 www.tandfonline.com

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